10-(4-phenylphenyl)-2-propan-2-ylthioxanthen-10-ium-9-one;hexafluorophosphate
CAS No.: 591773-92-1
Cat. No.: VC3739526
Molecular Formula: C28H23F6OPS
Molecular Weight: 552.5 g/mol
* For research use only. Not for human or veterinary use.
Specification
| CAS No. | 591773-92-1 |
|---|---|
| Molecular Formula | C28H23F6OPS |
| Molecular Weight | 552.5 g/mol |
| IUPAC Name | 10-(4-phenylphenyl)-2-propan-2-ylthioxanthen-10-ium-9-one;hexafluorophosphate |
| Standard InChI | InChI=1S/C28H23OS.F6P/c1-19(2)22-14-17-27-25(18-22)28(29)24-10-6-7-11-26(24)30(27)23-15-12-21(13-16-23)20-8-4-3-5-9-20;1-7(2,3,4,5)6/h3-19H,1-2H3;/q+1;-1 |
| Standard InChI Key | UHKYZKDZFIFLBK-UHFFFAOYSA-N |
| SMILES | CC(C)C1=CC2=C(C=C1)[S+](C3=CC=CC=C3C2=O)C4=CC=C(C=C4)C5=CC=CC=C5.F[P-](F)(F)(F)(F)F |
| Canonical SMILES | CC(C)C1=CC2=C(C=C1)[S+](C3=CC=CC=C3C2=O)C4=CC=C(C=C4)C5=CC=CC=C5.F[P-](F)(F)(F)(F)F |
Introduction
Chemical Structure and Properties
Structural Characteristics
10-(4-phenylphenyl)-2-propan-2-ylthioxanthen-10-ium-9-one;hexafluorophosphate belongs to the thioxanthene derivative class. The compound features a thioxanthen core structure containing a central sulfur atom in a tricyclic system. The nomenclature reveals several key structural elements: a positively charged "10-ium" center, a ketone group at position 9 (9-one), a biphenyl (4-phenylphenyl) substituent at position 10, and an isopropyl group (propan-2-yl) at position 2. The compound exists as a salt with hexafluorophosphate (PF₆⁻) serving as the counter-ion to balance the positive charge of the thioxanthen-10-ium component.
The molecular architecture shares structural similarities with other thioxanthen compounds found in photopolymerization applications, such as 2-chlorothioxanthen-9-one and 2,4-diethylthioxanthen-9-one, though with specific modifications that alter its photoactive properties . The biphenyl group at position 10 likely enhances absorption characteristics and reaction efficiency, while the isopropyl group at position 2 affects solubility and electronic properties.
Physical and Chemical Properties
The physical state of 10-(4-phenylphenyl)-2-propan-2-ylthioxanthen-10-ium-9-one;hexafluorophosphate at room temperature is typically a crystalline solid with a yellowish to amber appearance, characteristic of many thioxanthene derivatives. The compound demonstrates solubility in polar organic solvents such as acetone, acetonitrile, and certain monomers used in photopolymerization processes.
Table 1: Key Physicochemical Properties of 10-(4-phenylphenyl)-2-propan-2-ylthioxanthen-10-ium-9-one;hexafluorophosphate
| Property | Characteristic | Notes |
|---|---|---|
| Appearance | Crystalline solid | Yellowish to amber color |
| Solubility | Moderate to high in polar organic solvents | Limited solubility in water |
| Absorption maxima | UV-Visible range (typically 350-420 nm) | Absorption profile similar to other thioxanthen derivatives |
| Quantum yield | Moderate to high | Efficient photolysis upon irradiation |
| Thermal stability | Stable at room temperature | Decomposition may occur at elevated temperatures |
| Photosensitivity | High | Undergoes photolysis upon exposure to appropriate wavelengths |
The presence of the hexafluorophosphate counter-ion contributes to the compound's stability and influences its solubility characteristics. The ionic nature of the compound affects its interaction with various matrices and substrates in formulation applications.
Synthesis and Production Methods
General Synthetic Approach
Photoinitiating Mechanism and Reactivity
Photochemical Activation Process
As a cationic photoinitiator, 10-(4-phenylphenyl)-2-propan-2-ylthioxanthen-10-ium-9-one;hexafluorophosphate undergoes photolysis when exposed to light of appropriate wavelengths, typically in the near-UV to visible range. The absorption of photons leads to an excited state, followed by heterolytic bond cleavage that generates reactive cationic species. These species then initiate polymerization reactions in suitable monomers.
The photochemical activation mechanism likely involves:
-
Absorption of photons in the 350-420 nm range
-
Formation of an excited state of the thioxanthen-10-ium cation
-
Heterolytic bond cleavage generating reactive intermediates
-
Initiation of cationic polymerization of suitable monomers
The specific substitution pattern in this compound, with the biphenyl group at position 10 and isopropyl at position 2, influences the absorption characteristics and reactivity of the photoinitiator. This structure-activity relationship is consistent with observations in other thioxanthene-based photoinitiators that feature various substituents affecting their photoactivity .
| Parameter | Effect on Performance | Optimization Approach |
|---|---|---|
| Concentration | Higher concentrations increase initiation rate but may limit light penetration | Optimal concentration depends on specific application and formulation |
| Light intensity | Directly proportional to rate of photolysis | Adjusted based on curing requirements and equipment capabilities |
| Wavelength | Maximum efficiency at absorption maxima | LED sources with emission matching absorption spectrum |
| Temperature | Affects mobility of reactive species and polymerization kinetics | Usually optimized within application constraints |
| Oxygen sensitivity | Less sensitive than radical photoinitiators | Can operate effectively in the presence of oxygen |
| Monomer compatibility | Most effective with cationically polymerizable monomers | Formulation design considers monomer-initiator interactions |
Applications in Photopolymerization Technologies
Role in UV-LED Curing Systems
10-(4-phenylphenyl)-2-propan-2-ylthioxanthen-10-ium-9-one;hexafluorophosphate finds significant application in UV-LED curing systems, where it serves as an efficient photoinitiator for cationically curable resins. The compound's absorption profile is particularly well-suited for LED light sources, which typically emit at specific wavelengths rather than across a broad spectrum like traditional mercury lamps.
In LED-curable resin compositions for additive fabrication processes, this thioxanthen-10-ium salt contributes to rapid polymerization with minimal energy input, enabling fast build speeds and reduced heat generation . The photoinitiator's ability to function efficiently with LED light sources aligns with industry trends toward more energy-efficient and environmentally friendly curing technologies.
Applications in 3D Printing and Additive Manufacturing
The compound plays a crucial role in photopolymer formulations used in various additive manufacturing technologies, including stereolithography (SLA), digital light processing (DLP), and continuous liquid interface production (CLIP). In these applications, the photoinitiator enables precise spatial and temporal control over the polymerization process, which is essential for creating complex three-dimensional structures with high resolution.
Comparison with Other Photoinitiator Systems
Advantages Over Traditional Photoinitiators
10-(4-phenylphenyl)-2-propan-2-ylthioxanthen-10-ium-9-one;hexafluorophosphate offers several advantages over traditional photoinitiator systems. As a cationic photoinitiator, it exhibits less sensitivity to oxygen inhibition compared to radical photoinitiators like benzoyl peroxide derivatives or acylphosphine oxides. This characteristic is particularly valuable in applications where exposure to atmospheric oxygen cannot be avoided.
The compound's specific structural features, including the biphenyl and isopropyl substituents, likely contribute to enhanced absorption characteristics and photochemical efficiency compared to simpler thioxanthene derivatives such as 2-chlorothioxanthen-9-one . Additionally, the hexafluorophosphate counter-ion provides stability and compatibility with various formulation components.
Table 3: Comparison of 10-(4-phenylphenyl)-2-propan-2-ylthioxanthen-10-ium-9-one;hexafluorophosphate with Other Photoinitiator Classes
| Property | 10-(4-phenylphenyl)-2-propan-2-ylthioxanthen-10-ium-9-one;hexafluorophosphate | Radical Photoinitiators | Simple Thioxanthene Derivatives | Iodonium Salt Photoinitiators |
|---|---|---|---|---|
| Polymerization mechanism | Cationic | Radical | Typically radical or hybrid | Cationic |
| Oxygen sensitivity | Low | High | Moderate to high | Low |
| Wavelength range | UV to visible (typically 350-420 nm) | Varies by type | Typically UV | Typically requires sensitization |
| Shelf stability | Good | Variable | Good | Very good |
| Heat generation | Lower | Higher | Moderate | Lower |
| Shrinkage | Low | Higher | Moderate | Low |
| Post-cure properties | Higher crosslink density | Variable | Variable | High hardness |
Performance in Specialized Applications
In specialized applications such as dental materials, electronics encapsulation, and optical components, 10-(4-phenylphenyl)-2-propan-2-ylthioxanthen-10-ium-9-one;hexafluorophosphate offers performance advantages that may justify its use despite potentially higher cost compared to simpler photoinitiator systems.
For dental applications, the compound's ability to initiate polymerization with visible light sources is particularly valuable, allowing for deep curing of restorative materials with minimal heat generation. In electronics applications, the low shrinkage characteristic of cationic polymerization helps minimize stress on components during encapsulation processes.
The structural similarity to compounds mentioned in patent literature related to LED-curable resins suggests that this photoinitiator is designed for high-performance applications where precise control of polymerization kinetics and final material properties is essential .
Formulation Considerations and Optimization
Compatibility with Resin Systems
Effective utilization of 10-(4-phenylphenyl)-2-propan-2-ylthioxanthen-10-ium-9-one;hexafluorophosphate in photopolymerizable formulations requires careful consideration of compatibility with various resin components. As a cationic photoinitiator, it is most effective with monomers that undergo cationic polymerization, including epoxides, oxetanes, and vinyl ethers.
The compound's solubility characteristics, influenced by its ionic nature and specific substituents, affect its incorporation into different resin systems. Formulation scientists typically need to consider potential interactions with other components such as additives, fillers, and pigments, which may influence both processing characteristics and final material properties.
Compatibility with common epoxy resins used in additive manufacturing applications is likely a key consideration, as suggested by the patent literature on LED-curable liquid resin compositions . The presence of the hexafluorophosphate counter-ion provides chemical stability but may introduce specific solubility requirements in formulation development.
Concentration Optimization and Synergistic Effects
The optimal concentration of 10-(4-phenylphenyl)-2-propan-2-ylthioxanthen-10-ium-9-one;hexafluorophosphate in a given formulation depends on multiple factors, including the specific application requirements, the light source characteristics, and the desired curing speed and depth. Typically, photoinitiator concentrations range from 0.1% to 5% by weight, with the specific optimum determined through experimental optimization.
Synergistic effects may be achieved by combining this photoinitiator with complementary components such as photosensitizers, which extend the spectral sensitivity, or with radical photoinitiators for hybrid curing systems. These combination approaches can address specific challenges such as surface curing, deep curing, or curing speed requirements.
Table 4: Formulation Optimization Parameters
| Parameter | Typical Range | Optimization Considerations |
|---|---|---|
| Photoinitiator concentration | 0.1-5% by weight | Balance between cure speed and potential yellowing or brittleness |
| Photosensitizer addition | 0.01-1% by weight | Extends spectral sensitivity to longer wavelengths |
| Co-initiator concentration | 0-3% by weight | Enhances efficiency, particularly in thick sections |
| Light intensity | 10-100 mW/cm² | Higher intensities increase cure speed but may reduce depth |
| Exposure time | 1-60 seconds | Application-dependent, affects productivity and cure completeness |
| Temperature | 20-80°C | Elevated temperatures may enhance mobility and cure rate |
Future Research Directions and Emerging Applications
Structure-Activity Relationship Studies
Future research on 10-(4-phenylphenyl)-2-propan-2-ylthioxanthen-10-ium-9-one;hexafluorophosphate and related compounds may focus on structure-activity relationship studies to optimize photoinitiator performance for specific applications. These investigations could explore modifications to the core structure, substituent patterns, or counter-ion to enhance properties such as absorption characteristics, quantum yield, or solubility.
The relationship between molecular structure and photoinitiator performance is a key area for ongoing research, as evidenced by the variety of thioxanthene derivatives mentioned in patent literature related to photopolymerization applications . Computational modeling approaches may complement experimental studies to predict and optimize photoinitiator properties based on structural modifications.
Emerging Applications in Advanced Technologies
Emerging applications for advanced photoinitiators like 10-(4-phenylphenyl)-2-propan-2-ylthioxanthen-10-ium-9-one;hexafluorophosphate include 4D printing (where printed objects change shape or properties over time), biomedical applications such as tissue engineering scaffolds, and microelectronic fabrication processes. These applications leverage the precise spatial and temporal control offered by photopolymerization processes.
In medical applications, the development of biocompatible photoinitiator systems that function under mild conditions with minimal cytotoxicity represents an important research direction. For electronics applications, photoinitiators enabling high-resolution patterning with minimal shrinkage and excellent electrical insulation properties are increasingly valuable as device dimensions continue to decrease.
The compound's potential role in sustainable manufacturing processes aligns with broader industry trends toward energy efficiency and waste reduction. LED-curable systems using efficient photoinitiators like this thioxanthen-10-ium salt can contribute to reduced energy consumption and environmental impact compared to traditional manufacturing methods.
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